6-Ethyl vs. 2-Ethyl Regioisomer: Sevenfold AC1 Potency Advantage Driven by Substitution Position
In the pyrazolyl-pyrimidinone amide series, the 3-ethyl benzamide analog (compound 20, derived from the 6-ethyl-pyrimidinone scaffold corresponding to CAS 1170363-87-7) exhibited an AC1 cellular IC₅₀ of 0.44 μM, which was sevenfold more potent than the 2-ethyl regioisomer (compound 19, AC1 IC₅₀ = 3.1 μM) [1]. This demonstrates that the 6-ethyl substitution pattern—the exact connectivity present in CAS 1170363-87-7—is a critical determinant of target engagement.
| Evidence Dimension | AC1 inhibitory potency (cellular cAMP assay) |
|---|---|
| Target Compound Data | AC1 IC₅₀ = 0.44 μM (compound 20 derived from CAS 1170363-87-7 scaffold) |
| Comparator Or Baseline | 2-Ethyl regioisomer (compound 19): AC1 IC₅₀ = 3.1 μM |
| Quantified Difference | 7.0-fold improvement in potency for the 6-ethyl scaffold |
| Conditions | AC1-HEK Δ3/6 KO cells; Ca²⁺/CaM-stimulated cAMP accumulation; 95% confidence interval reported for both values [1] |
Why This Matters
A sevenfold potency difference means that procurement of the incorrect regioisomer would require substantially higher compound loading to achieve equivalent target engagement, increasing the risk of off-target effects and confounding SAR interpretation.
- [1] Scott, J. A.; Soto-Velasquez, M.; Hayes, M. P.; et al. Optimization of a Pyrimidinone Series for Selective Inhibition of Ca²⁺/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. J. Med. Chem. 2022, 65 (6), 4667–4686. Table 1 and accompanying text (p. 4675–4676). View Source
